Cas no 59698-20-3 (2,4(1H,3H)-Pyrimidinedione, 5-cyclopropyl-)

2,4(1H,3H)-Pyrimidinedione, 5-cyclopropyl- is a synthetic organic compound featuring a pyrimidinedione core with a cyclopropyl substitution at the 5-position. This structural feature contributes to its unique properties, making it suitable for applications in pharmaceutical research, particularly as a starting material for the synthesis of novel compounds with potential therapeutic activity. Its stability and reactivity make it a valuable tool for medicinal chemists seeking to develop new therapeutic agents.
2,4(1H,3H)-Pyrimidinedione, 5-cyclopropyl- structure
59698-20-3 structure
Product Name:2,4(1H,3H)-Pyrimidinedione, 5-cyclopropyl-
CAS No:59698-20-3
MF:C7H8N2O2
MW:152.150621414185
MDL:MFCD06800532
CID:337540
PubChem ID:6991953
Update Time:2025-06-19

2,4(1H,3H)-Pyrimidinedione, 5-cyclopropyl- Chemical and Physical Properties

Names and Identifiers

    • 2,4(1H,3H)-Pyrimidinedione, 5-cyclopropyl-
    • 5-CYCLOPROPYL-2,4(1H,3H)-PYRIMIDINEDIONE
    • 5-CYCLOPROPYLPYRIMIDINE-2,4(1H,3H)-DIONE
    • 5-Cyclopropyluracil
    • 5-Cyclopropyl-uracil
    • AG-A-85315
    • CTK1E6719
    • OR1020
    • SureCN3561548
    • 5-cyclopropylpyrimidine-2,4-diol
    • EN300-6772353
    • A1-30086
    • Q27289035
    • 59698-20-3
    • 5-cyclopropyl-1H-pyrimidine-2,4-dione
    • CS-0257782
    • TS-02014
    • Z1255489791
    • UNII-S84IH49TJS
    • MFCD06800532
    • SB55913
    • AKOS004118819
    • SCHEMBL3561548
    • 5-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
    • DTXSID90426295
    • S84IH49TJS
    • MDL: MFCD06800532
    • Inchi: 1S/C7H8N2O2/c10-6-5(4-1-2-4)3-8-7(11)9-6/h3-4H,1-2H2,(H2,8,9,10,11)
    • InChI Key: KGXDLKKSLKCKNJ-UHFFFAOYSA-N
    • SMILES: O=C1C(=CNC(N1)=O)C1CC1

Computed Properties

  • Exact Mass: 152.05864
  • Monoisotopic Mass: 152.058577502g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 253
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 58.2Ų

Experimental Properties

  • Melting Point: 220-222(dec)
  • PSA: 58.2

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Additional information on 2,4(1H,3H)-Pyrimidinedione, 5-cyclopropyl-

2,4(1H,3H)-Pyrimidinedione, 5-cyclopropyl (CAS No. 59698-20-3): An Overview of Its Structure, Properties, and Applications

2,4(1H,3H)-Pyrimidinedione, 5-cyclopropyl (CAS No. 59698-20-3) is a significant compound in the field of medicinal chemistry and pharmaceutical research. This compound, also known as 5-cyclopropyluracil, belongs to the class of pyrimidines and has garnered attention for its potential therapeutic applications and unique chemical properties.

The molecular structure of 5-cyclopropyluracil is characterized by a pyrimidine ring with a cyclopropyl group attached at the 5-position. The cyclopropyl substituent imparts unique electronic and steric properties to the molecule, making it an interesting candidate for various biological studies. The pyrimidine ring is a fundamental building block in nucleic acids and many other biologically active molecules, which further underscores the importance of this compound in chemical and biological research.

Recent studies have explored the potential of 5-cyclopropyluracil in various therapeutic areas. One notable application is its use as an antiviral agent. Research has shown that 5-cyclopropyluracil can inhibit the replication of certain viruses by interfering with their nucleic acid synthesis. This property makes it a promising candidate for the development of new antiviral drugs, particularly in the context of emerging viral infections.

In addition to its antiviral properties, 5-cyclopropyluracil has been investigated for its potential as an anticancer agent. Studies have demonstrated that this compound can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. The ability to selectively target cancer cells while minimizing toxicity to healthy cells is a critical aspect of its therapeutic potential.

The chemical synthesis of 5-cyclopropyluracil has been optimized over the years to improve yield and purity. Various synthetic routes have been reported, including those involving cycloaddition reactions and nucleophilic substitution. These methods have enabled researchers to produce 5-cyclopropyluracil on a larger scale, facilitating its use in both laboratory studies and preclinical trials.

The physical and chemical properties of 5-cyclopropyluracil are also well-documented. It is a white crystalline solid with a melting point ranging from 170°C to 172°C. The compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), but it has limited solubility in water. These properties are crucial for its handling and formulation in pharmaceutical applications.

In terms of safety, 5-cyclopropyluracil is generally considered safe for laboratory use when proper handling protocols are followed. However, like many chemical compounds, it should be handled with care to avoid inhalation, ingestion, or skin contact. Safety data sheets (SDS) provide detailed information on the proper handling and storage of this compound.

The future prospects for 5-cyclopropyluracil are promising. Ongoing research continues to uncover new applications and mechanisms of action for this compound. For instance, recent studies have explored its potential as a modulator of gene expression and its role in epigenetic regulation. These findings could lead to new therapeutic strategies for a wide range of diseases.

In conclusion, 2,4(1H,3H)-Pyrimidinedione, 5-cyclopropyl (CAS No. 59698-20-3) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structure and properties make it an important molecule for further investigation and development into novel therapeutic agents.

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